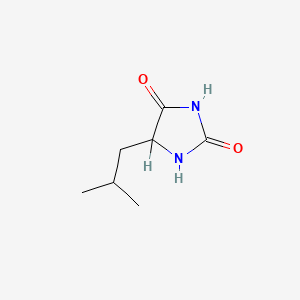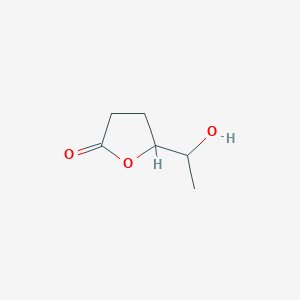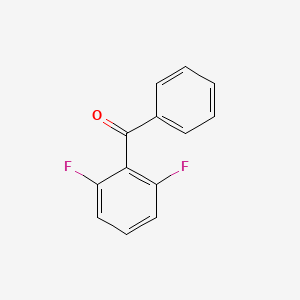
Dichloromethyl(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane
Übersicht
Beschreibung
Dichloromethyl(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane is a compound that falls within the category of organosilicon compounds, which are of significant interest in synthetic chemistry due to their multifunctional properties and potential applications. Although the specific compound is not directly mentioned in the provided papers, the synthesis and structural analysis of related chloromethylsilanes and their derivatives can offer insights into its characteristics.
Synthesis Analysis
The synthesis of multifunctional (chloromethyl)silanes is detailed in the first paper, where a series of compounds, including Cl2Si(CH2Cl)2 and others, were synthesized through coupling reactions between (chloromethyl)lithium and chlorosilanes . This method could potentially be adapted for the synthesis of Dichloromethyl(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane by using appropriate precursors and reaction conditions tailored to introduce the tridecafluorooctyl group.
Molecular Structure Analysis
The molecular structure of a related compound, (dichloromethyl)-trichlorosilane, was determined using gas phase electron diffraction, revealing a C1-symmetry and specific bond lengths and angles . This information provides a foundation for understanding the molecular geometry and potential reactivity of Dichloromethyl(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane, as the presence of chloromethyl groups and silicon atoms are common to both molecules.
Chemical Reactions Analysis
Although the provided papers do not directly discuss the chemical reactions of Dichloromethyl(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane, the reactivity of similar silicon(IV) complexes with nitrile activation is explored in the second paper . This suggests that the compound may also participate in reactions involving nitrile groups, potentially leading to the formation of new silicon-based structures with unique properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound can be inferred from the structural data and synthesis methods described in the papers. For instance, the presence of multiple chloromethyl groups and a long perfluorinated chain in Dichloromethyl(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane would likely contribute to its hydrophobicity and chemical stability. The electron-withdrawing nature of the fluorinated chain could also affect the reactivity of the silicon center, potentially influencing the compound's overall reactivity profile.
Wissenschaftliche Forschungsanwendungen
Synthesis and Modification of Polyfluoroorganosiloxane Resins
The hydrolytic cocondensation of trichloro (3,3,3-trifluoropropyl) silane with dichlorodimethyl-, dichloromethylphenyl-, and dichloromethyl (3,3,3-trifluoropropyl)-silanes leads to the synthesis of polyfluoroorganosiloxane resins. These resins show significant thermal stability, not decomposing below 350–435° in air and 460° in argon, indicating potential for high-performance applications in various fields including materials science (V. Ponomarenko, N. M. Khomutova, I. F. Manucharova, 1966).
Creation of Highly Fluorous Compounds for Partition Coefficients Study
A series of new compounds with tris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silyl substituents were synthesized to explore their partition coefficients between fluorous and organic phases. These studies are essential for understanding the fluorous phase behavior in applications such as liquid-liquid extraction and chromatography (Tomáš Strašák, L. Šťastná, V. Bílková, Veronika Skoupá, J. Karban, P. Cuřínová, J. Čermák, 2015).
Surface Functionalization and Modification
Silane monolayers on silica surfaces, prepared from various chlorosilanes, are widely used for surface functionalization and modification. The rapid, solvent-free approach for preparing monolayers of (Tridecafluoro-1,1,2,2-tetrahydrooctyl)-1-dimethylchlorosilane on silicon oxide surfaces indicates potential for industrial applications in creating hydrophobic surfaces or modifying electronic materials' properties (G. Husseini, Eric T. Sevy, M. Asplund, Justin G. Peacock, M. Linford, 2002).
Wirkmechanismus
The dichlorosilane part of the molecule suggests that it might be used in the production of silicon-based polymers or for surface modification. The perfluorooctyl group is a type of perfluorinated group, which means it contains carbon atoms fully saturated with fluorine atoms. These groups are known for their chemical stability and hydrophobicity .
Eigenschaften
IUPAC Name |
dichloro-methyl-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2F13Si/c1-25(10,11)3-2-4(12,13)5(14,15)6(16,17)7(18,19)8(20,21)9(22,23)24/h2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBDMVWQNRXVEGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6F13CH2CH2Si(CH3)Cl2, C9H7Cl2F13Si | |
| Record name | Silane, dichloromethyl(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)- | |
| Source | NORMAN Suspect List Exchange | |
| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00223797 | |
| Record name | Dichloromethyl((perfluorohexyl)ethyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00223797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
461.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS] | |
| Record name | (Tridecafluoro-1,1,2,2-tetrahydrooctyl)methyl dichlorosilane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19143 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
73609-36-6 | |
| Record name | 1H,1H,2H,2H-Perfluorooctylmethyldichlorosilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73609-36-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dichloromethyl(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073609366 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dichloromethyl((perfluorohexyl)ethyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00223797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dichloromethyl(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.480 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



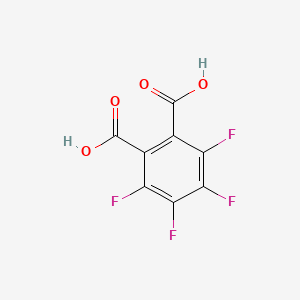

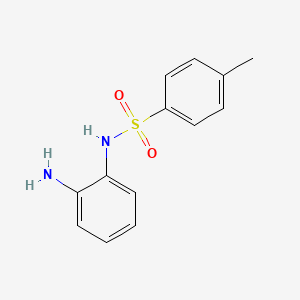





![7-Oxabicyclo[4.1.0]heptan-2-one](/img/structure/B1294990.png)


